molecular formula C14H22N2O2S2 B2587827 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1428349-78-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2587827
CAS No.: 1428349-78-3
M. Wt: 314.46
InChI Key: UWPMNVUITMTTFN-UHFFFAOYSA-N
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Description

N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that combines a cyclopropylsulfonamide group, a piperidine scaffold, and a thiophene heterocycle, a structural motif frequently investigated for its potential bioactivity . The sulfonamide functional group is a common pharmacophore found in many enzyme inhibitors, including those targeting carbonic anhydrases and metalloproteases . The specific three-dimensional structure conferred by the cyclopropyl ring and the piperidine-thiophene system suggests potential for targeted protein binding, making it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for the development of novel protease inhibitors and receptor modulators . Its structure is representative of compounds that have been explored in various therapeutic areas, and it serves as a critical reagent for structure-activity relationship (SAR) studies. This product is provided as a solid and is of high chemical purity, suitable for in vitro biological evaluation and hit-to-lead optimization campaigns. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S2/c17-20(18,13-3-4-13)15-7-10-16-8-5-12(6-9-16)14-2-1-11-19-14/h1-2,11-13,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMNVUITMTTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the piperidine and cyclopropanesulfonamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide exhibit antimicrobial properties. For instance, studies involving piperidine derivatives have shown moderate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Recent investigations into related compounds have demonstrated their ability to inhibit cancer cell proliferation, particularly in glioma cells. For example, pyrano[2,3-c]pyrazole derivatives have shown promising results in inhibiting glioma growth while sparing non-cancerous cells . This highlights the potential of structurally related sulfonamides in cancer therapy.

Neurological Applications

Given the piperidine component's role in modulating neurotransmitter systems, there is potential for this compound to be explored as a treatment for neurological disorders. Compounds that interact with dopamine or serotonin receptors can influence mood and cognitive functions, suggesting avenues for research into antidepressant or anxiolytic effects.

Case Studies

Study Focus Findings
Study on Piperidine Derivatives Antimicrobial ActivityModerate activity against E. coli and S. aureus was observed; suggests potential for further development as antibiotics.
Glioma Cell Line Evaluation Anticancer ActivityCompound 4j exhibited significant inhibitory effects on glioma cell growth with low toxicity towards non-cancerous cells; indicates promise for glioma treatment.
Neuropharmacological Screening Neurological EffectsInvestigated the modulation of neurotransmitter systems; potential for developing treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism by which N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of piperidinyl-ethyl derivatives with diverse sulfonamide, benzamide, or benzimidazolone substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name (Identifier) Core Structure Key Substituents Biological Target/Activity
Target Compound Piperidine - 4-(Thiophen-2-yl)
- N-Ethyl-cyclopropanesulfonamide
Not explicitly stated (inferred PLD)
Halopemide (HLP) Piperidine - 4-(5-Chloro-2-oxo-benzimidazol-1-yl)
- N-Ethyl-4-fluorobenzamide
PLD inhibitor (PA generation)
FIPI Piperidine - 4-(2-Oxo-benzimidazol-1-yl)
- N-Ethyl-5-fluoroindole-2-carboxamide
PLD inhibitor
VU0155056 (VU01) Piperidine - 4-(2-Oxo-benzimidazol-1-yl)
- N-Ethyl-2-naphthamide
PLD inhibitor
VU0359595 (VU03) Piperidine - 4-(5-Bromo-2-oxo-benzimidazol-1-yl)
- (1R,2R)-2-phenylcyclopropanecarboxamide
PLD inhibitor
2-Methylpropane-N-(piperidin-4-yl)-sulfonamide (8) Piperidine - N-Ethyl-2-methylpropanesulfonamide
- Phenoxyethyl substituent
Not stated (structural analog)

Key Observations:

  • Thiophene vs. Benzimidazolone/Benzamide: The target compound’s thiophene moiety introduces sulfur-based aromaticity, which may enhance lipophilicity and π-stacking interactions compared to the benzimidazolone or benzamide groups in HLP, FIPI, and VU01 .
  • Cyclopropanesulfonamide vs. The sulfonamide group (strong electron-withdrawing) contrasts with the carboxamide in VU03, altering acidity and hydrogen-bonding capacity .

Biological Activity

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where specific values for xx, yy, zz, aa, and bb depend on the precise molecular formula derived from its structural components. The presence of the thiophene ring and piperidine moiety suggests significant interactions with biological targets.

Research indicates that compounds similar to this compound exhibit TNF-α production suppression , which is crucial in managing autoimmune diseases and inflammatory conditions. TNF-α is a cytokine involved in systemic inflammation, and its overproduction is linked to various pathological conditions such as rheumatoid arthritis and Crohn's disease .

Anti-inflammatory Effects

Studies have shown that thiophene derivatives can inhibit TNF-α production, leading to reduced inflammation. For instance, a derivative demonstrated a significant reduction in TNF-α levels in vitro, suggesting potential for treating inflammatory disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 Value (µM)
A5490.20 ± 0.05
MCF-71.25 ± 0.11
HeLa1.03 ± 0.24

These results indicate that the compound may serve as a potent dual inhibitor of PI3Kα/mTOR pathways, which are critical targets in cancer therapy .

Study 1: TNF-α Inhibition

In a controlled study, researchers administered this compound to mouse models exhibiting symptoms of rheumatoid arthritis. The results showed a marked decrease in joint swelling and inflammation markers, correlating with decreased TNF-α levels .

Study 2: Antitumor Activity

Another study focused on the compound's effect on human cancer cell lines. The results demonstrated that it induced apoptosis in A549 cells through the activation of caspase pathways, confirming its potential as an anticancer agent .

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